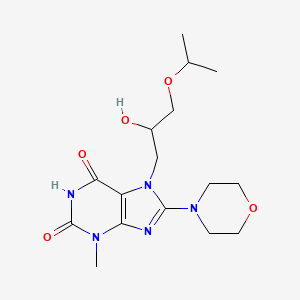

![molecular formula C13H12N2O3S B2428605 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid CAS No. 433247-56-4](/img/structure/B2428605.png)

2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

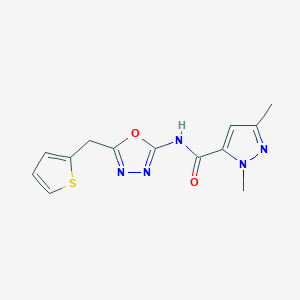

The compound “2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid” is a derivative of aspartic acid, synthesized using ureido-pyrimidinone-based isocyanates . It exhibits pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method provides an efficient and improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidinone ring attached to a phenyl group and a propanoic acid group. The pyrimidinone ring is a six-membered ring with two nitrogen atoms and a carbonyl group .Chemical Reactions Analysis

The compound exhibits pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that it can undergo chemical reactions depending on the pH of the environment.Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, as suggested by the mention of colorless crystals . More specific physical and chemical properties such as melting point, solubility, and stability are not available from the current data.Aplicaciones Científicas De Investigación

Structural Insights and Potential as Inhibitors

- The structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives revealed insights into their crystalline structures and potential as dihydrofolate reductase (DHFR) inhibitors. These compounds, which include variations of the 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid, exhibit an L-shaped conformation and form specific cyclic motifs, indicating their potential in medicinal chemistry and drug design (Al-Wahaibi et al., 2021).

Synthesis and Antileukotrienic Potential

- The synthesis of specific derivatives of 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid has been explored for their potential as antileukotrienic agents. These compounds were synthesized under specific conditions and evaluated for their biological activities, showcasing their potential in therapeutic applications (Jampílek et al., 2004).

Biological Activity and Application in Antifilarial Agents

- A series of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines, structurally related to 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid, have been synthesized and evaluated for their antifilarial activity against human lymphatic filarial parasite Brugia malayi. These compounds show promise as potential antifilarial agents, highlighting the therapeutic applications of these structures (Singh et al., 2008).

Antimicrobial and Antitumor Activities

- Compounds synthesized from 2-[(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid and its derivatives have been evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Ghashang et al., 2015).

- Additionally, these compounds have been studied for their antitumor activities, suggesting their potential in cancer therapy. The synthesis and evaluation of these compounds have led to discoveries about their selective antitumor activities, contributing to the ongoing research in cancer treatment and drug discovery (Jing, 2011).

Propiedades

IUPAC Name |

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-8(12(17)18)19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIRVCXXIYVOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC(=CC(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2428522.png)

![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate](/img/structure/B2428528.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)

![1-(4-Fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2428536.png)

![4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2428537.png)

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2428542.png)